molecular formula C14H15N3 B2395336 1-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydro-1H-indole CAS No. 1090805-31-4

1-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydro-1H-indole

Cat. No.: B2395336
CAS No.: 1090805-31-4
M. Wt: 225.295
InChI Key: WQAOMMSEBGAKKV-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-2,3-dihydro-1H-indole is a heterocyclic compound that combines the structural features of pyrimidine and indole Pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydro-1H-indole can be achieved through several routes. One common method involves the condensation of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of p-toluenesulfonic acid as a catalyst . This reaction proceeds under solvent-free conditions, making it an environmentally friendly approach. The resulting product can be further purified and characterized using techniques such as IR, NMR, and mass spectrometry.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Microwave irradiation has also been explored as a method to enhance reaction rates and improve yields .

Chemical Reactions Analysis

1-(4,6-Dimethylpyrimidin-2-yl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine or indole rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-2,3-dihydro-1H-indole has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(4,6-Dimethylpyrimidin-2-yl)-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of pyrimidine and indole structures, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-10-9-11(2)16-14(15-10)17-8-7-12-5-3-4-6-13(12)17/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAOMMSEBGAKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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